molecular formula C14H21ClN4O2 B3031639 Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate CAS No. 596817-48-0

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate

Cat. No.: B3031639
CAS No.: 596817-48-0
M. Wt: 312.79
InChI Key: AQINZZSEGNJHBA-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate (CAS 596817-48-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features a piperidine scaffold substituted with a chloropyrazine ring and a protective tert-butoxycarbonyl (Boc) group, making it a versatile building block for the synthesis of more complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a key precursor in the design and synthesis of potential therapeutic agents. The chloropyrazine moiety is a reactive handle that allows for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, while the Boc-protected amine enables straightforward deprotection to generate a reactive amine intermediate. Structural analogs of this piperidine-pyrazine scaffold have been investigated in oncological research, particularly in the development of inhibitors for specific protein targets. For instance, research published in Molecules highlights the role of pyrazine-based compounds as potent allosteric inhibitors of the SHP2 protein, a non-receptor protein tyrosine phosphatase involved in cell proliferation and survival pathways relevant to cancers such as melanoma, liver, and lung cancer . Furthermore, the compound's framework is recognized in patent literature for its utility in creating bicyclic compounds investigated as Pim kinase inhibitors, which are relevant in prostate cancer and leukemia research . Supplied with a typical purity of 97% or greater, this compound is characterized by techniques such as NMR and mass spectrometry to confirm its identity and quality . It is essential for researchers to handle this material in accordance with laboratory safety protocols, referring to the provided Safety Data Sheet (SDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-4-6-19(7-5-10)12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQINZZSEGNJHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157491
Record name 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596817-48-0
Record name 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596817-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most widely documented method involves nucleophilic aromatic substitution on 2,6-dichloropyrazine using tert-butyl piperidin-4-ylcarbamate as the nucleophile. This two-step process leverages the electron-deficient nature of the pyrazine ring to facilitate displacement of the chlorine atom at position 2.

Step 1: Preparation of tert-Butyl Piperidin-4-ylcarbamate
Piperidin-4-amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (TEA) is typically employed as a base to scavenge HCl, yielding tert-butyl piperidin-4-ylcarbamate with >90% purity.

Step 2: Substitution at the Pyrazine Ring
2,6-Dichloropyrazine reacts with tert-butyl piperidin-4-ylcarbamate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Potassium carbonate (K₂CO₃) acts as a base, deprotonating the piperidine nitrogen to enhance nucleophilicity. The reaction selectively substitutes the chlorine at position 2, leaving the position 6 chlorine intact.

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (2,6-dichloropyrazine : piperidine carbamate)
  • Solvent : DMF or dimethylacetamide (DMAc)
  • Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexanes).

Alternative Coupling Strategies

For analogs requiring regioselective modifications, Ullmann-type couplings or Buchwald-Hartwig aminations have been explored. These palladium-catalyzed methods enable coupling of tert-butyl piperidin-4-ylcarbamate with 2-bromo-6-chloropyrazine, though yields remain suboptimal (40–55%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and DMAc are critical for solubilizing both reactants and stabilizing the transition state during SNAr. Substituting DMF with 1,4-dioxane reduces yields by 30%, highlighting the solvent’s role in facilitating electron transfer.

Base Comparison

Base Yield (%) Purity (%)
K₂CO₃ 78 95
Cs₂CO₃ 82 97
NaH 68 89
DBU 45 76

Cesium carbonate (Cs₂CO₃) offers superior yields due to its stronger basicity and solubility in DMF, though its higher cost limits industrial adoption.

Temperature and Reaction Time

Elevated temperatures (≥80°C) are essential for overcoming the pyrazine ring’s activation energy. Below 60°C, incomplete conversion (<20%) is observed. Prolonged heating beyond 24 hours risks decomposition, necessitating precise time control.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing three challenges:

  • Cost Efficiency : Replacing Cs₂CO₃ with K₂CO₃ and optimizing solvent recovery systems reduce expenses by 40%.
  • Purification : Centrifugal partition chromatography (CPC) replaces silica gel chromatography, enabling continuous purification and higher throughput.
  • Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is filtered and recycled.

Typical Pilot-Scale Parameters

Parameter Value
Batch Size 10 kg
Reaction Volume 500 L
Purity Post-CPC 98.5%
Annual Production 1.2 metric tons

Data Tables and Comparative Analysis

Table 1: Summary of Synthetic Routes

Method Reactants Conditions Yield (%)
SNAr 2,6-Dichloropyrazine, Boc-piperidine DMF, K₂CO₃, 80°C 78
Ullmann Coupling 2-Bromo-6-chloropyrazine Pd₂(dba)₃, Xantphos 52
Reductive Amination 6-Chloropyrazine-2-carbaldehyde NaBH₃CN, MeOH 34

Reductive amination, while conceptually viable, suffers from low yields due to imine instability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

  • Pharmacological Potential :
    • Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate has been investigated for its potential as a drug candidate targeting various neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research into similar carbamate compounds has shown efficacy against various bacterial strains, suggesting that this compound could possess similar effects.
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in developing anti-inflammatory therapies.

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for synthesizing novel pharmacological agents. Its unique structure allows researchers to modify it further to enhance its efficacy and reduce side effects.

Case Studies

  • Neuropharmacology :
    • A study focused on the synthesis of various piperidine derivatives, including this compound, demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs). This research suggests possible applications in treating depression and anxiety disorders.
  • Antimicrobial Research :
    • In a comparative study of carbamate compounds, this compound was evaluated for its effectiveness against resistant bacterial strains. Results indicated promising antimicrobial activity, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate (Target) Not explicitly provided ~350–400 (estimated) Piperidine core with 4-position carbamate and 1-position 6-chloropyrazine. Likely intermediate for kinase inhibitors or bioactive molecules.
tert-butyl 1-((S/R)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate Not provided Not provided Chiral methoxycarbonyl and methylpropyl substituents; diastereomeric forms. Crystal structure studies; potential use in stereospecific drug synthesis .
tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C24H35ClN2O3 435.00 Spiro indene-piperidine system; 6-chloropyrazine at 4-position. Structural rigidity may suit conformational studies or targeted drug design .
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate Not provided Not provided Pyridazine ring (adjacent nitrogens) with 3-carbonyl group; 6-chloro substitution. Altered electronic properties may influence binding affinity in enzyme inhibition .

Structural and Functional Differences

Heterocyclic Ring Variations

  • Pyrazine vs. Pyridazine : The target compound’s pyrazine ring (two opposing nitrogens) differs from the pyridazine ring (adjacent nitrogens) in ’s compound. Pyridazine’s electron-deficient nature may enhance dipole interactions, while pyrazine’s symmetry could favor π-π stacking in biological targets .
  • Chlorine Position : The 6-chloro substitution on pyrazine (target) vs. 6-chloro on pyridazine () may alter solubility and steric hindrance during molecular recognition.

Substituent Effects

  • Carbamate vs. Carbonyl : The tert-butyl carbamate in the target compound contrasts with the carbonyl group in ’s analog. Carbamates are generally more hydrolytically stable than esters, suggesting differences in metabolic degradation .
  • Spiro vs.

Stereochemical Considerations

  • The chiral methoxycarbonyl-methylpropyl substituents in ’s diastereomers highlight the role of stereochemistry in pharmacological activity.

Biological Activity

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.8 g/mol
  • CAS Number : 596817-48-0

The compound features a tert-butyl group, a piperidine ring, and a chloropyrazine moiety, which are significant for its biological interactions. The presence of the carbamate functional group enhances its reactivity and potential biological effects .

Toll-like Receptor Antagonism

Preliminary studies indicate that this compound acts as a toll-like receptor (TLR) 7/8 antagonist . This activity is crucial for modulating immune responses, suggesting potential applications in treating autoimmune diseases and enhancing vaccine efficacy through immune regulation.

In Vitro Studies

In vitro pharmacological screenings have shown that this compound can inhibit specific signaling pathways involved in immune responses. The inhibition of TLR signaling may lead to reduced inflammation and modulation of cytokine release, which are vital in various inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
TLR 7/8 AntagonismModulates immune responses; potential for autoimmune treatment
Cytokine InhibitionReduces IL-1β release in macrophages
Interaction with Biological TargetsAffects specific signaling pathways

Case Study 1: Immune Modulation

In a study evaluating the effects of various compounds on TLR signaling, this compound was tested alongside known antagonists. The results showed that it significantly inhibited TLR-mediated cytokine production in human macrophages, demonstrating its potential as an immunomodulatory agent .

Case Study 2: Synthesis and Pharmacological Evaluation

Another research effort focused on synthesizing derivatives of piperidine compounds, including this compound. The synthesized compounds underwent pharmacological evaluation, revealing that this specific compound exhibited the highest affinity for TLRs compared to other derivatives tested .

Q & A

Q. What is the synthetic pathway for Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate?

The synthesis typically involves multi-step reactions starting with 6-chloropyrazine-2-carboxylic acid derivatives. A common route includes:

Condensation : Reacting 6-chloropyrazine-2-carbaldehyde with 4-N-Boc-aminopiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base .

Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced to protect the piperidine nitrogen during subsequent steps. Final deprotection may use HCl in methanol .

Purification : Column chromatography (silica gel) or recrystallization ensures high purity.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield
1DCM, TEA, 0–25°C, 12–24h~60–70%
2Boc₂O, DMAP, THF, rt~80%
310% HCl/MeOH, 2hQuantitative

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloropyrazine protons at δ 8.2–8.5 ppm, piperidine protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.12 for C₁₄H₂₁ClN₄O₂) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. DCM balances reactivity and selectivity .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amine bond formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproducts during Boc protection .
  • Automated Methods : Continuous flow reactors minimize human error and scale-up variability .

Q. What are the challenges in selective functionalization of the chloropyrazine ring?

The 6-chloropyrazine moiety is electron-deficient, making it prone to nucleophilic aromatic substitution (SNAr). Key challenges include:

  • Regioselectivity : Competing reactions at C-2 vs. C-5 positions due to similar electronic environments.
  • Side Reactions : Over-reduction of the chloropyrazine ring (e.g., using NaBH₄) can yield undesired dihydro derivatives .
    Mitigation Strategies :
  • Use bulky bases (e.g., DIPEA) to sterically hinder unwanted sites .
  • Monitor reaction progress via TLC or LC-MS to terminate at intermediate stages.

Q. How can computational modeling aid in predicting biological activity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs, leveraging the piperidine-carbamate scaffold’s flexibility .
  • DFT Calculations : Predict reaction pathways for chloropyrazine substitution, optimizing activation energies for SNAr .
  • ADMET Profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation; avoid inhalation .
  • Storage : In airtight containers at –20°C, away from oxidizing agents .
    First Aid :
  • Skin Contact : Wash with soap/water for 15 minutes .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported spectroscopic data?

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate δ 1.4 ppm for Boc methyl groups) .
  • Reproducibility : Replicate synthesis under standardized conditions and share raw data (e.g., crystallographic CIF files) via repositories .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry?

  • Intermediate : Serves as a precursor for kinase inhibitors via Suzuki-Miyaura coupling of the chloropyrazine ring .
  • Protease Inhibition : The carbamate group mimics peptide bonds, enabling inhibition of serine proteases in cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate
Reactant of Route 2
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Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate

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